An In-depth Technical Guide on the Solubility of Azide-PEG9-amido-C12-Boc in Organic Solvents
An In-depth Technical Guide on the Solubility of Azide-PEG9-amido-C12-Boc in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected solubility of Azide-PEG9-amido-C12-Boc, a heterobifunctional linker molecule. Due to the absence of publicly available, quantitative solubility data for this specific molecule, this guide infers its solubility profile based on the physicochemical properties of its constituent functional groups: the azide (B81097), the polyethylene (B3416737) glycol (PEG) chain, the amide bond, the C12 alkyl chain, and the Boc-protecting group. This guide also furnishes a detailed, generalized experimental protocol for determining its solubility in various organic solvents.
Core Properties of Azide-PEG9-amido-C12-Boc
Azide-PEG9-amido-C12-Boc is a molecule designed for bioconjugation and drug delivery applications. Its structure features:
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An azide group (N₃) , which is a versatile functional group for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]
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A polyethylene glycol (PEG) chain (PEG9) , which enhances hydrophilicity and biocompatibility. PEG linkers are known to improve the solubility and stability of conjugated molecules.[3][][5]
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An amide bond (-amido-) , which provides a stable linkage within the molecule's backbone.
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A C12 alkyl chain (-C12-) , which is a lipophilic moiety that can interact with lipid bilayers and other hydrophobic structures.
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A tert-butyloxycarbonyl (Boc) protecting group (-Boc) , which masks a primary or secondary amine. The Boc group is generally stable under many conditions but can be removed under acidic conditions.[6]
The combination of a hydrophilic PEG chain and a lipophilic C12 alkyl chain gives this molecule amphiphilic character, influencing its solubility in a range of solvents.
Estimated Solubility in Organic Solvents
The solubility of Azide-PEG9-amido-C12-Boc in a given solvent will be determined by the balance of its polar (PEG, amide, azide) and nonpolar (C12 alkyl chain, Boc group) components. The principle of "like dissolves like" is a key predictor of solubility.[7][8]
Below is a table summarizing the estimated solubility of Azide-PEG9-amido-C12-Boc in common organic solvents. It is crucial to note that these are estimations, and experimental verification is highly recommended.
| Solvent/Solvent System | Polarity | Estimated Solubility | Rationale and Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and nonpolar compounds. It is expected to readily solubilize this molecule. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a versatile polar aprotic solvent that should effectively dissolve the compound. |
| Dichloromethane (DCM) | Moderately Polar | High | DCM is a good solvent for many organic compounds and should be effective for this molecule due to its mixed polarity. |
| Chloroform (B151607) (CHCl₃) | Moderately Polar | High | Similar to DCM, chloroform is expected to be a good solvent. |
| Methanol (MeOH) | Polar Protic | Moderate to High | The PEG chain will contribute to solubility in methanol, but the long C12 chain and Boc group may limit it compared to more polar aprotic solvents. |
| Ethanol (B145695) (EtOH) | Polar Protic | Moderate | Similar to methanol, ethanol should dissolve the compound, but its slightly lower polarity might result in slightly lower solubility. |
| Acetonitrile (ACN) | Polar Aprotic | Moderate | Acetonitrile is a good solvent for many organic molecules, and solubility is expected to be moderate. |
| Tetrahydrofuran (THF) | Moderately Polar | Moderate to High | THF is a versatile ether-based solvent that should be effective in dissolving this compound. |
| Toluene | Nonpolar | Low to Moderate | The C12 alkyl chain and Boc group will promote solubility in toluene, but the polar PEG and azide groups will work against it. |
| Hexanes/Heptane (B126788) | Nonpolar | Low | As highly nonpolar solvents, hexanes and heptane are unlikely to be effective solvents for this molecule due to the polar PEG chain. |
| Water | Polar Protic | Low to Insoluble | Despite the hydrophilic PEG9 chain, the long C12 alkyl chain and the Boc group are expected to make the molecule poorly soluble in purely aqueous solutions. |
Experimental Protocol for Solubility Determination
A reliable method for determining the solubility of a compound is the shake-flask method, which measures the equilibrium solubility.[9][10]
Objective: To determine the saturation concentration of Azide-PEG9-amido-C12-Boc in a specific organic solvent at a controlled temperature.
Materials:
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Azide-PEG9-amido-C12-Boc
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Selected organic solvents (analytical grade or higher)
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Scintillation vials or other suitable sealed containers
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Orbital shaker or rotator with temperature control
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Centrifuge
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Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)
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High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another quantitative analytical instrument.
-
Volumetric flasks and pipettes for standard preparation
Procedure:
-
Preparation of Saturated Solutions:
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Add an excess amount of Azide-PEG9-amido-C12-Boc to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Record the weight of the added compound.
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Add a known volume of the selected organic solvent to the vial.
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Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
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Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure complete equilibration.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
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Prepare a series of standard solutions of Azide-PEG9-amido-C12-Boc of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
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Analyze the diluted sample of the saturated solution under the same HPLC conditions.
-
-
Calculation:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.
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Visualization of a Potential Experimental Workflow
Azide-PEG9-amido-C12-Boc is well-suited for use in bioconjugation via click chemistry. The following diagram illustrates a general workflow for conjugating this linker to an alkyne-modified biomolecule.
Caption: A generalized workflow for bioconjugation using Azide-PEG9-amido-C12-Boc via CuAAC.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 3. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 5. purepeg.com [purepeg.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. saltise.ca [saltise.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
